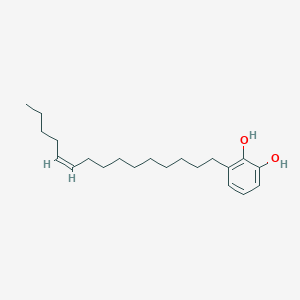

3-(Pentadec-10-enyl)catechol

Description

Structure

3D Structure

Properties

CAS No. |

83532-37-0 |

|---|---|

Molecular Formula |

C21H34O2 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

3-[(Z)-pentadec-10-enyl]benzene-1,2-diol |

InChI |

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h5-6,15,17-18,22-23H,2-4,7-14,16H2,1H3/b6-5- |

InChI Key |

WXZPKABXYFJVLD-WAYWQWQTSA-N |

SMILES |

CCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)O |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCCC1=C(C(=CC=C1)O)O |

Canonical SMILES |

CCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)O |

Synonyms |

3-(pentadec-10-enyl)catechol litreol |

Origin of Product |

United States |

Natural Occurrence and Bioproduction Pathways

Distribution in Botanical Sources: Focus on Anacardiaceae Species

The compound 3-(pentadec-10-enyl)catechol is a naturally occurring alkylcatechol primarily found within the Anacardiaceae family of flowering plants. thieme-connect.comnih.govresearchgate.net This family, which includes economically important species like cashews and pistachios, is also known for producing potent phenolic compounds that can deter herbivores. researchgate.net

Occurrence in Lithraea caustica and Related Genera

A significant source of this compound is the Chilean plant Lithraea caustica, a member of the Anacardiaceae family. thieme-connect.comwikipedia.org It has been isolated from the stem bark and leaves of this plant and is recognized as its major allergenic principle. thieme-connect.com In addition to this compound, other related compounds have been detected in L. caustica, including 3-pentadecylcatechol (B1204209) and two 3-heptadec(en)ylcatechols (both mono- and diolefinic forms). thieme-connect.comresearchgate.net

While much of the research focuses on Lithraea caustica, other genera within the Anacardiaceae family are well-known for producing similar alkylcatechols, collectively known as urushiols. researchgate.netnih.gov For instance, various species of Toxicodendron, such as poison ivy (Toxicodendron radicans), produce a mixture of C15 and C17 urushiol (B600771) congeners. nih.gov These compounds share the same basic catechol structure with a long alkyl or alkenyl side chain at the 3-position. nih.gov The lacquer tree (Toxicodendron vernicifluum) is another notable producer of urushiol. mgi-tech.com

Table 1: Occurrence of this compound and Related Compounds in Anacardiaceae Species

| Botanical Source | Compound |

| Lithraea caustica | This compound |

| Lithraea caustica | 3-Pentadecylcatechol |

| Lithraea caustica | 3-Heptadecenylcatechol |

| Lithraea caustica | 3-Heptadecadienylcatechol |

| Toxicodendron species (e.g., Poison Ivy) | C15 and C17 Urushiol Congeners |

Epicuticular Localization and Release Mechanisms

Studies on Lithraea caustica have revealed that this compound is present in the epicuticular components of the leaves. redalyc.orgresearchgate.net The epicuticle is the outermost layer of the plant cuticle.

Analysis of methylene (B1212753) chloride extracts from fresh leaves of L. caustica showed the presence of the allergen. redalyc.orgresearchgate.net Interestingly, the proportion of this compound can vary significantly between different plant populations. redalyc.orgresearchgate.net Further extraction after the initial removal of the epicuticular layer revealed an increased amount of this compound, along with other compounds like oxygenated monoterpenes and sesquiterpene hydrocarbons. redalyc.orgresearchgate.net

This suggests that the smooth, lipid-based cuticle, primarily composed of n-alkanes, acts as a lipophilic barrier. redalyc.org This barrier likely controls the release of the more polar allergen, this compound. redalyc.orgresearchgate.net The high lipophilicity of the allergen facilitates its affinity for the epicuticular wax, positioning the polar catechol group at the surface. researchgate.net

Hypothetical Biosynthetic Routes of Alkylcatechols

The biosynthesis of alkylcatechols like this compound is a complex process that is not yet fully elucidated. However, research into urushiol biosynthesis in related Anacardiaceae species provides significant insights into the likely pathways. mgi-tech.comusda.govresearchgate.net Natural products are synthesized through intricate metabolic pathways involving a sequence of dedicated enzymes. mpg.de

Proposed Enzymatic Steps and Precursors

The biosynthesis of urushiol is thought to originate from fatty acid metabolism. nih.govashs.org It is proposed that a fatty acid, such as a C16 fatty acid-CoA starter molecule, undergoes extension by a polyketide synthase (PKS) activity to form a tetraketide. ashs.org This intermediate is then thought to be cyclized to produce an alkylphenol. ashs.org

More specifically, Type III polyketide synthases (PKS) are believed to be the initial enzymes catalyzing the production of urushiol. mgi-tech.com The general model suggests that fatty acid metabolism intermediates, like hexadecanoyl-CoA, are crucial for forming the alkyl side chain. mgi-tech.com

Recent studies on poison ivy seedlings provide evidence that C15-cardanols are the penultimate metabolites in the biosynthesis of C15-urushiols. nih.gov This suggests that anacardic acid is first converted to a stable cardanol (B1251761) intermediate. nih.gov This cardanol is then hydroxylated to form the final urushiol product. nih.gov This proposed final step would involve a cardanol-specific hydroxylase enzyme activity. nih.gov

Table 2: Proposed Precursors and Intermediates in Alkylcatechol Biosynthesis

| Precursor/Intermediate | Proposed Role |

| Fatty Acid-CoA (e.g., Hexadecanoyl-CoA) | Initial starter molecule for the alkyl side chain |

| Anacardic Acid | Early intermediate in the pathway |

| Cardanol | Penultimate metabolite before hydroxylation |

| Alkylphenol | Intermediate formed after cyclization |

Genetic Studies of Biosynthetic Enzymes (if available)

While specific genetic studies on this compound biosynthesis are limited, research on urushiol biosynthesis in Toxicodendron vernicifluum (lacquer tree) and Toxicodendron radicans (poison ivy) has identified several key enzyme families and genes. mgi-tech.comusda.govresearchgate.net

Transcriptional profiling of poison ivy has identified numerous transcripts encoding enzyme families consistent with the proposed biosynthetic steps. usda.gov These include enzymes for the oxidative hydroxylation of aromatic rings, such as cytochrome P450s, oxoglutarate-dependent oxygenases, and flavin-dependent mono-oxygenases. usda.gov

In the genome of T. vernicifluum, researchers have identified orthologs of enzymes participating in the urushiol biosynthesis process. researchgate.net These include enzymes like OXSM/FabF, FabZ, FATB, and ACSL, in addition to the crucial Type III PKS enzymes. mgi-tech.com Quantitative real-time PCR (qRT-PCR) analysis has shown a link between the expression levels of certain genes (e.g., KCS11, KCS4, and several TvPKS genes) and the amount of urushiol produced, further implicating these genes in the biosynthetic pathway. researchgate.net

Future research aims to express recombinant poison ivy enzymes to biochemically validate their roles in converting anacardic acid to urushiol, potentially via a cardanol intermediate. usda.gov Reverse genetics techniques, such as RNAi and CRISPR genome editing, are also planned to confirm the essential role of these identified genes and enzymes in urushiol production within the plant. usda.gov

Advanced Extraction and Isolation Methodologies for Research Purposes

Optimized Solvent Extraction Techniques

The initial step in isolating 3-(pentadec-10-enyl)catechol and related compounds is solvent extraction from the raw plant material. The choice of solvent and extraction conditions is critical for maximizing yield and minimizing the co-extraction of undesirable impurities.

Traditional methods often involved soaking plant material in solvents like ethanol. google.comquora.com However, for research purposes, more refined techniques have been developed to improve efficiency and purity. One advanced method involves an initial extraction with an organic solvent more polar than ethanol, such as acetonitrile (B52724), followed by a liquid-liquid partitioning step. google.comgoogle.com In this subsequent step, the crude extract is partitioned between two immiscible solvents of differing polarities, for example, hexane (B92381) and acetonitrile, to separate the desired catechols from other components. google.com

Ultrasonic-assisted extraction (UAE) represents another modern approach. This technique uses ultrasonic waves to create cavitation bubbles in the solvent, disrupting plant cell walls and enhancing the release of target compounds. Research on the extraction of diene urushiol (B600771) from lacquer tree leaves optimized UAE parameters, including the number of extractions, time, temperature, and the solvent-to-solid ratio, to maximize yields. researcher.life The optimal conditions were determined to be three extraction cycles, an extraction time of 55 minutes at 50°C, and a solvent-to-solid ratio of 10:1 mL/g, resulting in a diene urushiol content of 4.56 mg/g. researcher.life

For extracting epicuticular components specifically, methylene (B1212753) chloride has been used effectively. A study on Lithrea caustica utilized methylene chloride to extract fresh leaves, successfully isolating this compound present on the leaf surface. redalyc.org

| Technique | Solvent(s) | Key Principle/Advantage | Source Material Example |

|---|---|---|---|

| Soxhlet/Maceration | Ethanol, Benzene (B151609) | Traditional method, straightforward application. google.comquora.comgoogle.com | Poison Ivy/Oak |

| Liquid-Liquid Extraction | Acetonitrile, Hexane | Improves purity by partitioning the crude extract between immiscible polar and non-polar solvents. google.com | Poison Ivy |

| Ultrasonic-Assisted Extraction (UAE) | Methanol | Enhanced extraction efficiency through cavitation; optimized for time, temperature, and solvent ratio. researcher.life | Lacquer Tree Leaves |

| Epicuticular Extraction | Methylene Chloride | Selectively removes compounds from the waxy outer layer of leaves. redalyc.org | Lithrea caustica |

Chromatographic Purification Strategies

Following initial extraction, the resulting crude mixture, rich in various alkylcatechols, must undergo chromatographic purification to isolate specific compounds like this compound.

Column Chromatography is a foundational technique used for the bulk separation of the extract. Silica (B1680970) gel is a common stationary phase for this purpose. google.comkoreascience.kr The crude extract is loaded onto a column packed with silica gel, and a solvent or a gradient of solvents (mobile phase) is passed through the column to elute different fractions. For instance, a hexane extract can be subjected to silica gel column chromatography using a solvent gradient system from n-hexane to acetone (B3395972) to separate active fractions. koreascience.kr However, due to the strong adsorption of catechols onto silica gel, this method can sometimes result in low yields. rsc.orgrsc.org

To overcome the limitations of standard silica gel, modified adsorbents have been developed. A significant advancement is the use of thiazole-derivatized silica gel chromatography . google.comgoogle.com This specialized medium enhances purification efficiency, allowing for the attainment of urushiol purities greater than 96%. google.comgoogle.com Another approach involves using ODS (octadecylsilyl) gel column chromatography, a type of reversed-phase chromatography, which separates compounds based on their hydrophobicity. koreascience.kr

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is often used for the final purification of individual congeners. google.comgoogle.com Preparative HPLC, in particular, is employed to isolate larger quantities of a specific compound from a complex mixture. researchgate.netlcms.cz This technique is essential for separating the various urushiol components which differ only by the degree of unsaturation in their alkyl side chains. koreascience.krresearchgate.net Reversed-phase HPLC on a C18 column is a common configuration, where a gradient elution system, often using acetonitrile and water, separates the catechol components. mdpi.com

| Chromatography Type | Stationary Phase (Column) | Mobile Phase Example | Purpose/Resolution |

|---|---|---|---|

| Column Chromatography | Silica Gel | n-hexane/ethyl acetate (B1210297) or n-hexane/acetone gradient | Initial bulk separation of crude extract. koreascience.kr |

| Affinity Chromatography | Thiazole-derivatized Silica Gel | Chloroform | High-efficiency purification, yielding >96% purity. google.comgoogle.com |

| Reversed-Phase Column Chromatography | ODS Gel (C18) | Methanol/water gradient | Fine purification based on hydrophobicity. koreascience.kr |

| Preparative HPLC | Reversed-Phase C18 | Acetonitrile/water gradient | Final isolation of high-purity individual congeners. researchgate.netmdpi.com |

Enrichment and Fractionation Protocols for Alkylcatechol Mixtures

Enrichment and fractionation are overarching protocols that strategically combine extraction and multiple chromatographic steps to isolate groups of alkylcatechols or individual compounds from the complex plant matrix. These protocols are designed to systematically increase the concentration of the target molecules.

A comprehensive protocol begins with solvent extraction, for example, using acetonitrile to obtain a crude urushiol extract from poison ivy leaves. google.com This is followed by a solvent-solvent partitioning step (e.g., hexane-acetonitrile) to remove highly nonpolar or polar impurities. google.comgoogle.com The resulting enriched extract contains a mixture of alkylcatechols.

This mixture is then subjected to fractionation, typically using column chromatography. A notable advanced protocol utilizes a thiazole-derivatized silica gel column. google.comgoogle.com The enriched extract is loaded onto the column, and fractions are eluted with a solvent like chloroform. google.com This step effectively separates the urushiol components from remaining impurities, leading to a highly concentrated catechol fraction. The fractions collected can be analyzed by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm purity. google.comredalyc.org

Further fractionation of this enriched mixture to separate individual congeners, such as this compound from its saturated and more unsaturated counterparts, can be achieved through preparative HPLC. researchgate.net This final step allows for the isolation of the specific alkylcatechol of interest in a highly pure form. Another specialized technique, titanium dioxide affinity chromatography (TDAC), has shown high specificity for purifying compounds with catechol groups and may represent a novel method for the selective enrichment of alkylcatechols from complex biological samples. awi.de

An example of a multi-step protocol is summarized below:

| Step | Methodology | Description | Outcome |

|---|---|---|---|

| 1 | Primary Solvent Extraction | Plant material (e.g., poison ivy leaves) is soaked in a polar solvent like acetonitrile. google.com | Crude extract containing urushiols and other plant metabolites. |

| 2 | Liquid-Liquid Partitioning | The crude extract is partitioned between immiscible solvents (e.g., hexane and acetonitrile). google.comgoogle.com | Removal of significant impurities, yielding an enriched urushiol mixture. |

| 3 | Affinity Column Chromatography | The enriched mixture is passed through a thiazole-derivatized silica gel column, eluting with chloroform. google.comgoogle.com | A highly purified fraction (>96%) of the total alkylcatechol mixture. |

| 4 | Preparative HPLC | The purified mixture is injected into an HPLC system with a reversed-phase column to separate individual congeners. researchgate.net | Isolation of specific compounds like this compound. |

Chemical Synthesis and Advanced Derivatization for Structure Activity Relationship Studies

Total Synthesis Approaches to 3-(Pentadec-10-enyl)catechol and its Analogues

While the specific total synthesis of this compound is not extensively detailed in readily available literature, methods for synthesizing closely related analogues provide a clear blueprint for such endeavors. These syntheses are fundamental for SAR studies, allowing for systematic modifications of the catechol ring and the alkenyl side chain.

One notable example is the synthesis of 3-[(Z)-pentadec-8-enyl]catechol, an isomer of the target compound. This multi-step synthesis began with 2,3-dimethoxybenzaldehyde (B126229) and employed key reactions such as a Barbier coupling and a Wittig reaction to construct the final molecule. researchgate.netcpu.edu.cnsioc-journal.cn Such strategies demonstrate the feasibility of building these complex lipids from simple, commercially available starting materials.

Other general strategies for creating urushiol (B600771) analogues, the family to which this compound belongs, have also been developed. rsc.org These include:

Enzymatic Esterification: A one-step process using lipase (B570770) to catalyze the esterification of 3,4-dihydroxybenzyl alcohol with various unsaturated fatty acids. rsc.org

Multi-step Synthesis from Eugenol (B1671780): Utilizing eugenol (4-allyl-2-methoxyphenol) as a starting material, a sequence involving organosilane protection, a thiol-ene click reaction, and subsequent deprotection can yield a variety of urushiol analogues with different side-chain lengths. rsc.org

These synthetic routes are invaluable for producing analogues with precisely controlled structures, which is essential for probing the specific molecular features responsible for their biological effects.

Semisynthetic Modifications and Analog Preparation

Semisynthesis, which involves the chemical modification of compounds isolated from natural sources, is a practical approach for preparing derivatives of this compound. nih.govresearchgate.net These modifications primarily target the two key functional regions of the molecule: the double bond in the alkenyl side chain and the hydroxyl groups of the catechol ring.

To understand the role of the C-10 double bond in the bioactivity of this compound, the fully saturated analogue, 3-n-pentadecylcatechol, is often prepared via catalytic hydrogenation. nih.gov

The reaction involves treating 3-[(10Z)-pentadec-10′-en-1-yl]-catechol with hydrogen gas (H₂) in a solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. nih.gov A palladium on carbon (Pd/C) catalyst is used to facilitate the reduction of the alkene to an alkane. nih.gov The reaction mixture is stirred for an extended period, typically 24 hours, to ensure complete saturation of the double bond. nih.gov Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the hydrogenated product, 3-n-pentadecylcatechol. nih.gov This method is also applied more broadly to prepare saturated urushiol congeners from their unsaturated natural precursors. google.com This modification is crucial for SAR studies, as comparing the activity of the unsaturated and saturated compounds reveals the importance of the double bond for a given biological effect.

Table 1: Semisynthetic Hydrogenation of this compound

| Starting Material | Reagents & Conditions | Product | Purpose of Modification |

| 3-[(10Z)-Pentadec-10'-en-1-yl]-catechol | H₂, Pd/C, CH₂Cl₂, Room Temp, 24h nih.gov | 3-n-Pentadecylcatechol nih.gov | To investigate the role of the alkenyl chain's double bond in biological activity. nih.gov |

The two hydroxyl groups of the catechol moiety are key features that can be chemically modified to probe their role in the molecule's function. Acetylation is a common modification used to "cap" or protect these hydroxyl groups. nih.gov

This is typically achieved by reacting 3-[(10Z)-pentadec-10′-en-1-yl]-catechol with acetic anhydride (B1165640) in the presence of a base catalyst, such as 4-N,N-dimethylaminopyridine (DMAP), in a solvent like dichloromethane. nih.gov The reaction proceeds at room temperature and results in the formation of (Z)-1,2-diacetyl-3-(pentadec-10'-enyl)-benzene. nih.gov Studies have shown that this acetylation can block certain biological activities, indicating that the free catechol hydroxyls are essential for those functions. nih.govresearchgate.net

Beyond simple acetylation, a variety of other protecting group strategies can be employed. google.com For instance, in the synthesis of water-soluble urushiol derivatives for potential clinical applications, the catechol hydroxyls have been converted into amino acid esters or dicarboxylic acid esters. google.com These modifications not only serve as protecting groups during synthesis but can also alter the compound's physicochemical properties, such as solubility. google.com

Table 2: Semisynthetic Acetylation of this compound

| Starting Material | Reagents & Conditions | Product | Purpose of Modification |

| 3-[(10Z)-Pentadec-10'-en-1-yl]-catechol | Acetic Anhydride, DMAP, CH₂Cl₂, Room Temp, 24h nih.gov | (Z)-1,2-Diacetyl-3-(pentadec-10'-enyl)-benzene nih.gov | To determine the importance of the free catechol hydroxyl groups for biological activity. nih.govresearchgate.net |

Following any synthetic or semisynthetic modification, it is imperative to rigorously confirm the structure of the resulting compound. A combination of chromatographic and spectroscopic techniques is used for this purpose.

Initially, the crude reaction product is purified, typically using column chromatography, to isolate the desired derivative from any unreacted starting materials or byproducts. nih.gov The structure of the purified compound is then elucidated using a suite of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (like HMQC and HMBC) experiments are the cornerstones of structural elucidation. nih.govresearchgate.netmdpi.com ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms. For example, in the acetylation of this compound, the appearance of new signals corresponding to the acetyl groups and shifts in the signals of the aromatic ring protons in the ¹H NMR spectrum would confirm the modification. nih.gov 2D NMR techniques are used to establish the connectivity between atoms, confirming the exact placement of functional groups. mdpi.com

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its molecular formula. researchgate.net For example, the mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 318, consistent with the formula C₂₁H₃₄O₂. nih.gov The fragmentation pattern can also provide structural clues.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. nih.gov For instance, the disappearance of the broad O-H stretching band of the catechol and the appearance of a strong C=O stretching band from the ester would provide clear evidence of successful acetylation. nih.gov

Together, these methods provide unambiguous confirmation of the structure of the newly synthesized derivatives, ensuring that any subsequent biological testing is performed on a well-characterized compound.

Sophisticated Spectroscopic and Chromatographic Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules like 3-(Pentadec-10-enyl)catechol. frontiersin.org It provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional (1D) NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for assigning the primary structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For the catechol portion, the aromatic protons typically appear as multiplets in the downfield region of the spectrum. The protons of the long alkyl chain exhibit signals in the upfield region, with characteristic shifts for the olefinic protons of the double bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. In this compound, the carbons of the catechol ring resonate at lower field due to the deshielding effect of the hydroxyl groups and the aromatic system. The olefinic carbons of the pentadecenyl chain show distinct signals in the alkene region of the spectrum, while the aliphatic carbons of the chain appear at higher field. nih.gov The stereochemistry of the double bond, specifically the (Z) configuration, can be inferred by comparing the ¹³C NMR chemical shifts with those of known (Z) and (E) isomers. frontiersin.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Catechol Derivatives Note: The following table provides illustrative data for related catechol structures to demonstrate typical chemical shift ranges. Actual values for this compound may vary.

| Position/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | ~6.5 - 7.1 (m) | - |

| Aromatic Carbons | - | ~112 - 149 |

| Olefinic Protons | ~5.3 (m) | - |

| Olefinic Carbons | - | ~129 - 131 |

| Alkyl Chain (CH₂) | ~1.2 - 2.5 (m) | ~22 - 32 |

| Terminal Methyl (CH₃) | ~0.8 (t) | ~14 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of the connectivity within the pentadecenyl chain and the assignment of adjacent protons on the catechol ring. frontiersin.orgconicet.gov.ar

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), providing unambiguous assignment of the carbon signals based on the already assigned proton spectrum. frontiersin.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. frontiersin.orgyoutube.com It is particularly useful for connecting the pentadecenyl chain to the catechol ring by observing correlations between the protons on the first methylene (B1212753) group of the chain and the carbons of the aromatic ring.

The combination of these 2D NMR techniques provides a comprehensive and unambiguous structural assignment of this compound. frontiersin.org

1D NMR (¹H, ¹³C) for Backbone and Substituent Assignment [2, 9, 12, 17]

Mass Spectrometry (MS) in Elucidating Molecular Structure and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. nih.govresearchgate.net

Electron Ionization Mass Spectrometry (EIMS) of this compound and its isomers reveals a molecular ion peak (M⁺) at m/z 318, which is consistent with the molecular formula C₂₁H₃₄O₂. frontiersin.orgnih.gov A characteristic and often base peak is observed at m/z 123, corresponding to a dihydroxylated tropylium (B1234903) ion, which is a common fragment for 3-alk(en)yl-catechols. frontiersin.orgnih.govfrontiersin.org This fragmentation pattern is a key indicator of the catechol structure with a long alkyl side chain.

Table 2: Key EIMS Fragmentation Data for 3-alk(en)yl-catechols

| Compound | Molecular Ion (M⁺) | Base Peak (m/z) | Key Fragment Ion |

|---|---|---|---|

| 3-[(10E/Z)-pentadec-10′-en-1-yl]-catechol | 318 | 123 | Dihydroxylated tropylium ion |

| 3-n-pentadecylcatechol | 320 | 123 | Dihydroxylated tropylium ion |

When this compound is present in complex natural extracts, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice for its identification and characterization. nih.govresearchgate.net This technique couples the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, which can then be fragmented in the mass spectrometer to generate a characteristic fragmentation pattern, confirming the identity of the compound in the mixture. nih.govresearchgate.net

Electron Ionization Mass Spectrometry (EIMS) for Molecular Weight and Fragment Ions [2, 9]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and chromophores present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands. A broad band in the region of 3441 cm⁻¹ indicates the O-H stretching of the catechol's hydroxyl groups. frontiersin.orgnih.gov The absorption at around 3004 cm⁻¹ is attributed to the C-H stretching of the sp² hybridized carbons of the aromatic ring and the double bond. frontiersin.orgnih.gov Strong absorptions in the range of 2852-2953 cm⁻¹ correspond to the C-H stretching of the sp³ hybridized carbons of the long alkyl chain. frontiersin.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound exhibits absorption maxima that are characteristic of the catechol chromophore. For the (Z)-isomer, UV λmax values are observed at approximately 215.5, 253.1, and 323.0 nm. frontiersin.orgnih.gov These absorptions are due to the π-π* electronic transitions within the benzene (B151609) ring and the conjugated system.

Table 3: Spectroscopic Data for Functional Group and Chromophore Analysis of this compound

| Spectroscopic Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

|---|---|---|

| Infrared (IR) | ~3441 | O-H stretching (hydroxyl groups) |

| ~3004 | Csp²-H stretching (aromatic and olefinic) | |

| ~2852-2953 | Csp³-H stretching (alkyl chain) | |

| Ultraviolet-Visible (UV-Vis) | ~215.5 | π-π* transitions (catechol chromophore) |

| ~253.1 | ||

| ~323.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Derivatization Studies.nih.govresearchgate.netredalyc.orgresearchgate.netnih.govjst.go.jpacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of this compound and its related congeners found in complex natural extracts, such as those from Lithrea caustica or Toxicodendron species. redalyc.orgresearchgate.netnih.gov The power of GC-MS lies in its dual-component system: the gas chromatograph, which separates volatile compounds, and the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the ionized compounds. etamu.edu

In the analysis of mixtures containing this compound, the sample, typically a plant extract, first undergoes a derivatization step to increase the volatility and thermal stability of the catechol compounds. pnas.orgmdpi.com The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a long, coiled capillary column. etamu.edu Separation is achieved based on the different affinities of the compounds for the column's stationary phase and their boiling points. etamu.edu Urushiol (B600771) congeners, including this compound, are separated based on the length of their alkyl side chain and its degree of unsaturation. researchgate.netnih.gov

As each separated compound elutes from the GC column, it enters the mass spectrometer. The MS ionizes the molecules and fragments them into characteristic patterns. These fragmentation patterns, which constitute a mass spectrum, serve as a molecular "fingerprint" for identification. etamu.edu By comparing these spectra to known library data or to those of authentic standards, researchers can identify specific congeners like this compound and determine their relative abundance in the mixture. redalyc.orgjst.go.jp For example, analysis of epicuticular extracts from Lithrea caustica using GC-MS successfully identified this compound as a major allergenic component alongside a series of n-alkanes and monoterpenes. redalyc.orgresearchgate.net

Detailed research findings from GC-MS analyses of various plant extracts have provided significant insights into the composition of these complex mixtures. The following table summarizes typical GC-MS parameters and findings from such studies.

Table 1: Representative GC-MS Parameters and Findings for the Analysis of Catechol-Containing Extracts

| Parameter | Description | Reference |

|---|---|---|

| Column Type | SPB-5 (30 m x 0.25 mm, 0.25 µm film thickness) | redalyc.orgresearchgate.net |

| Rxi-5ms (30 m x 0.25 mm, 0.25 µm film) | nih.gov | |

| Injector Temperature | 250°C | redalyc.org |

| 230°C | nih.gov | |

| Oven Program | Example: Initial 170°C (1 min), ramp at 10°C/min to 320°C, hold for 4 min. | nih.govmdpi.com |

| Example: Initial 100°C, ramp at 15°C/min to 230°C (held 10 min), then 3.5°C/min to 300°C (held 10 min). | nih.gov | |

| Carrier Gas | Helium | nih.gov |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | pnas.org |

| N-trimethylsilylimidazole (TMSI) | nih.gov | |

| Key Findings | Identification of this compound in Lithrea caustica epicuticular wax. | redalyc.orgresearchgate.net |

| Quantification of C15 and C17 urushiol congeners in Toxicodendron radicans (poison ivy) stem extracts. researchgate.netnih.gov | researchgate.netnih.gov |

This table is a representative summary. Specific conditions may vary between studies.

The analysis of catechols like this compound by GC-MS presents a challenge due to their high polarity, low volatility, and chemical instability. mdpi.comdoaj.org These compounds can react or degrade under the high temperatures of the GC inlet and can bind irreversibly to chromatographic columns. nih.govmdpi.com To overcome these issues, a derivatization step is essential. In-situ derivatization is a particularly effective approach where the chemical modification of the analytes occurs directly within the sample matrix or crude extract, prior to further cleanup or injection. mdpi.comncasi.org

This technique is highly advantageous as it immediately stabilizes the reactive catechol hydroxyl groups, preventing degradation or polymerization during sample preparation and analysis. mdpi.comdoaj.org A widely used method involves in-situ acetylation using acetic anhydride (B1165640) in a buffered aqueous solution. mdpi.comncasi.org In this procedure, the sample is mixed with a buffer (e.g., sodium carbonate or potassium phosphate) and acetic anhydride. mdpi.comncasi.org The anhydride reacts with the phenolic hydroxyls of the catechol to form stable, less polar, and more volatile acetate (B1210297) esters. These derivatives are then extracted from the aqueous matrix into an organic solvent, such as hexane (B92381) or ethyl acetate, concentrated, and analyzed by GC-MS. mdpi.comncasi.org

The resulting derivatized molecules produce characteristic mass spectra. For instance, derivatives formed with acetic anhydride often show a distinctive neutral loss of a ketene (B1206846) molecule ([M-CH₂CO]⁺), which corresponds to a loss of 42 mass units. This characteristic fragmentation is valuable for selectively identifying and monitoring these compounds in complex mixtures using the selected ion monitoring (SIM) mode of the mass spectrometer. mdpi.comdoaj.org

Another form of in-situ derivatization is employed in pyrolysis-GC-MS, a technique used for analyzing non-volatile materials like polymers or resins. researchgate.net In this application, a silylating agent such as hexamethyldisilazane (B44280) (HMDS) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added to the sample immediately before it is rapidly heated (pyrolyzed). researchgate.net The derivatization occurs at high temperature in the pyrolysis chamber, rendering the resulting fragments volatile enough for GC-MS analysis. researchgate.net

The following table outlines common reagents and general conditions used for the in-situ derivatization of catechols for GC-MS analysis.

Table 2: Common Reagents for In-Situ Derivatization of Catechols

| Derivatization Reagent | Technique / Conditions | Purpose & Outcome | Reference |

|---|---|---|---|

| Acetic Anhydride | In-situ acetylation in a buffered solution (e.g., 1 M sodium carbonate), followed by liquid-liquid extraction with ethyl acetate. | Forms stable acetate esters. Increases volatility and provides characteristic mass spectral fragments (loss of M-42). | mdpi.comdoaj.orgncasi.orgresearchgate.net |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Derivatization at 37°C for 30 minutes after sample drying. | Forms trimethylsilyl (B98337) (TMS) ethers. Significantly increases volatility for GC analysis. | pnas.org |

| N-trimethylsilylimidazole (TMSI) | Derivatization at 37°C for 5 minutes. | Forms TMS ethers, making the catechol amenable to GC-MS analysis. | nih.gov |

| Hexamethyldisilazane (HMDS) | In-situ silylation during Pyrolysis-GC-MS. | Derivatizes polar hydroxyl groups at high temperatures to ensure volatilization of pyrolysis products. | researchgate.net |

This table provides a summary of common techniques; specific protocols can differ based on the sample matrix and analytical goals.

Mechanistic Investigations of Biological Activities in Research Models

Lipoxygenase Inhibition Mechanisms

3-(Pentadec-10-enyl)catechol has demonstrated notable inhibitory effects on lipoxygenase (LOX) enzymes, which are key players in the inflammatory process through their role in the biosynthesis of leukotrienes and other lipid mediators. researchgate.net The inhibitory action of this catechol has been studied against different isoforms of lipoxygenase, revealing important mechanistic details.

Research has shown that this compound inhibits soybean 15-lipoxygenase (15-sLOX), an enzyme often used as a model for mammalian lipoxygenases due to structural and mechanistic similarities. nih.gov Studies have reported an IC₅₀ value of 54.77 μM for the inhibition of 15-sLOX by (Z)-3-(pentadec-10'-enyl)-catechol. nih.gov The inhibitory activity is linked to the presence of the catechol functional group. nih.govfrontiersin.org Dichloromethane (B109758) and ethyl acetate (B1210297) extracts containing this compound have also shown inhibitory activity against 15-sLOX. nih.govfrontiersin.org

The inhibitory effect of this compound is particularly potent against human 5-lipoxygenase (5-hLOX), a critical enzyme in the leukotriene pathway. The IC₅₀ value for the inhibition of 5-hLOX by (Z)-3-(pentadec-10'-enyl)-catechol has been determined to be 2.09 μM. nih.govfrontiersin.org This potent inhibition highlights the compound's potential as a modulator of inflammatory pathways. nih.govfrontiersin.orgnih.gov The inhibitory values observed are comparable to those of well-known 5-hLOX inhibitors. nih.govfrontiersin.org

| Compound | Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| (Z)-3-(Pentadec-10'-enyl)-catechol | Soybean 15-Lipoxygenase (15-sLOX) | 54.77 | nih.gov |

| (Z)-3-(Pentadec-10'-enyl)-catechol | Human 5-Lipoxygenase (5-hLOX) | 2.09 | nih.govfrontiersin.org |

Kinetic studies have been conducted to elucidate the mechanism by which this compound inhibits lipoxygenase. These studies have revealed a mixed-type inhibition mechanism for its action against 5-hLOX. nih.govresearchgate.net Mixed inhibition implies that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate and its maximum reaction rate.

The catechol moiety, with its two adjacent hydroxyl groups, is crucial for the inhibitory activity of this compound. nih.govfrontiersin.org Research has demonstrated that acetylation of these hydroxyl groups leads to a loss of inhibitory activity, indicating that the free catechol structure is essential for enzyme binding and inhibition. nih.govfrontiersin.orgnih.gov The catechol group likely interacts with the active site of the lipoxygenase enzyme. rsc.org The lipophilic pentadecenyl side chain also plays a role, likely contributing to the molecule's ability to access the enzyme's active site. researchgate.net

Kinetic Studies of Enzyme Inhibition (e.g., Mixed Inhibition) [4, 7]

Modulation of Cellular Processes and Signaling Pathways

Beyond direct enzyme inhibition, this compound can influence various cellular processes and signaling pathways.

Lipoxygenases are central to the metabolism of polyunsaturated fatty acids, leading to the production of lipid hydroperoxides which are precursors to inflammatory mediators. researchgate.net By inhibiting lipoxygenase, this compound directly influences lipid metabolism and the signaling pathways that are dependent on lipoxygenase products. researchgate.net The modulation of these pathways is a key aspect of its biological effects. Further research is needed to fully delineate the broader impacts of this compound on lipid-related signaling cascades within different cell types.

Induction of Apoptotic Pathways in Model Cell Systems

The chemical compound this compound, also known as litreol, has been shown to induce apoptotic cell death in various human cancer cell lines. nih.govebi.ac.uk In studies involving androgen-insensitive prostate cancer cells (DU-145), human epidermoid cells (KB), and human melanoma cells (M14), treatment with litreol led to a dose-dependent inhibition of cancer cell viability. nih.govebi.ac.uk

The induction of apoptosis by this compound is evidenced by the fragmentation of genomic DNA and a notable increase in the activity of caspase-3, a key executioner caspase in the apoptotic cascade. nih.govebi.ac.uk This suggests that this compound can trigger the intrinsic apoptotic pathway. mdpi.com The process of apoptosis is a regulated form of programmed cell death crucial for tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov Anticancer therapies often aim to reinstate this process in tumor cells. nih.govresearchgate.net The activation of caspases, such as caspase-3, is a central event in the execution phase of apoptosis, leading to the cleavage of various cellular substrates and ultimately, cell death. mdpi.com

The pro-apoptotic activity of this compound is linked to the upregulation of pro-apoptotic genes like BAX and the downregulation of anti-apoptotic genes such as BCL-2. researchgate.net The BCL-2 family of proteins plays a critical role in regulating the intrinsic apoptotic pathway by controlling the permeabilization of the mitochondrial outer membrane. mdpi.com

Reactive Oxygen Species (ROS) Production and its Role in Cellular Effects

A significant aspect of the biological activity of this compound is its ability to induce the production of reactive oxygen species (ROS) in cancer cells. nih.gov It is suggested that this increase in ROS could be the trigger for the observed apoptotic cascades. nih.govebi.ac.uk ROS are chemically reactive species containing oxygen, and while they are natural byproducts of cellular metabolism, their overproduction can lead to oxidative stress, cellular damage, and the initiation of apoptosis.

The generation of ROS can lead to the permeabilization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway. mdpi.com This is often associated with the induction of the growth arrest and DNA damage-inducible gene 153 (Gadd153), which is involved in the endoplasmic reticulum stress response. mdpi.com In the context of cancer therapy, the ability of a compound to generate ROS can be a valuable cytotoxic mechanism. mdpi.com

Anti-angiogenesis Activity in in vitro Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. thno.orgwaocp.org Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. plos.org While direct studies on the anti-angiogenic activity of this compound are not extensively detailed in the provided search results, the general class of catechols and related phenolic compounds have been investigated for such properties.

In vitro models are crucial for studying angiogenesis. frontiersin.org Common assays include the tube formation assay, where endothelial cells are cultured on a basement membrane extract like Matrigel™ to form capillary-like structures. frontiersin.org Another model is the chick chorioallantoic membrane (CAM) assay, an in vivo model that allows for the assessment of a compound's effect on blood vessel formation. plos.org Three-dimensional cell culture systems are also increasingly used to better mimic the tumor microenvironment and study the complex interactions between tumor cells and the vasculature. mdpi.com The anti-angiogenic effects of various natural compounds have been demonstrated using these models, often linked to the inhibition of key signaling molecules like vascular endothelial growth factor (VEGF). plos.org

Structure-Activity Relationship (SAR) Investigations

The biological activity of this compound is intrinsically linked to its chemical structure. nih.govthno.orgontosight.airesearchgate.net Structure-activity relationship (SAR) studies help to elucidate which parts of the molecule are crucial for its effects.

Impact of Alkenyl Chain Length and Saturation on Activity

The long alkenyl side chain of this compound plays a significant role in its biological activity. The lipophilicity conferred by this chain is important for its interaction with cell membranes. researchgate.net The degree of unsaturation within this chain is a critical determinant of bioactivity. Generally, for urushiol-type compounds, to which this compound is related, di- or tri-unsaturated chains exhibit stronger biological effects, including allergenic and antioxidant activities.

Studies on related 3-alkylcatechols have shown that both the saturated compound, 3-pentadecylcatechol (B1204209), and the unsaturated 3-(pentadec-10'-enyl)-catechol exhibit inhibitory activity against enzymes like 5-lipoxygenase (5-LOX). researchgate.netnih.gov This suggests that while the unsaturation is important, the presence of the long alkyl/alkenyl chain itself is a key feature for this particular activity. The lipophilic nature of the chain is thought to facilitate the molecule's interaction with the hydrophobic regions of biological targets, such as enzymes and cell membranes. researchgate.net

Significance of Catechol Ring for Bioactivity

The catechol ring (a 1,2-dihydroxybenzene moiety) is fundamental to the biological activity of this compound. ontosight.ai This part of the molecule is responsible for its ability to scavenge free radicals and interact with various biological molecules. ontosight.ai The hydroxyl groups on the catechol ring are key to its antioxidant properties and its ability to undergo oxidation to form reactive ortho-quinones. tandfonline.commdpi.com

The importance of the free catechol functional group is highlighted by the observation that acetylation of the hydroxyl groups in 3-n-alk(en)yl-catechols blocks their inhibitory activity against enzymes like 5-LOX. nih.gov This indicates that the free hydroxyls are necessary for the interaction with the enzyme's active site. The catechol moiety can also participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for its binding to biological macromolecules. conicet.gov.ar Furthermore, the catechol structure is known to be a precursor for the production of various pharmaceuticals. tandfonline.com

Interactions with Biological Macromolecules and Cellular Structures

The biological effects of this compound are mediated through its interactions with various cellular components. The lipophilic alkenyl chain allows the molecule to insert into the lipid bilayer of cell membranes. researchgate.net This interaction can disrupt membrane integrity and function. It is proposed that the hydrophobic portion of the molecule anchors it to the cell membrane, leaving the polar catechol head group exposed to react with membrane proteins or be internalized by the cell for activation. researchgate.net

The catechol moiety can interact with proteins through several mechanisms. It can form hydrogen bonds with amino acid residues, and the aromatic ring can engage in π-π stacking interactions with aromatic residues in proteins. conicet.gov.ar Furthermore, the catechol can be oxidized to a reactive quinone, which can then covalently bind to nucleophilic amino acid residues, such as cysteine and lysine, in proteins. nih.gov This covalent modification can alter the structure and function of the protein. The interaction with proteins is a key aspect of its allergenic properties and likely contributes to its other biological activities. ebi.ac.uknih.gov

Membrane Interactions and Permeability

The unique amphiphilic structure of this compound, a member of the urushiol (B600771) family of compounds, dictates its interaction with cellular membranes. This structure consists of a hydrophilic catechol headgroup and a long, hydrophobic pentadecenyl alkyl chain. mdpi.comnih.gov This duality allows the molecule to readily partition into and interact with the lipid bilayers of cell membranes.

The long C15 alkyl side chain is lipophilic, promoting deep penetration into the hydrophobic core of the bacterial phospholipid bilayer. mdpi.comnumberanalytics.com This insertion disrupts the membrane's structural integrity through hydrophobic interactions, which can destabilize the membrane and accelerate cell rupture. mdpi.com The process can lead to compromised membrane integrity, causing the leakage of cytoplasmic contents. mdpi.com

The interaction is not limited to simple partitioning. For some catechol derivatives, their ability to catalyze anion transport across liposome (B1194612) membranes has been observed, with transport efficiency correlating to the anions' relative hydration energies (Hofmeister effect). csic.es This suggests a mechanism beyond simple disruption, involving facilitated transport across the membrane.

Protein Binding and Conformational Changes

This compound and related urushiols exert significant biological effects through direct interaction with proteins, leading to altered protein conformation and function. A primary mechanism involves the catechol moiety, which can be oxidized in vivo to a highly reactive quinone. mdpi.comwikipedia.orgwikipedia.org This quinone form acts as an electrophile, readily forming covalent bonds with nucleophilic amino acid residues on proteins, such as cysteine and lysine. numberanalytics.comwikipedia.org This chemical modification, or haptenation, alters the protein's three-dimensional structure, thereby changing its function and immunological recognition. numberanalytics.comwikipedia.org

Research has demonstrated that these interactions are fundamental to the biological activity of these compounds. For instance, the binding of urushiol to skin proteins changes their shape, causing them to be recognized as foreign by the immune system, which initiates a T-cell-mediated immune response. numberanalytics.comwikipedia.org The catechol hydroxyl groups can also form extensive hydrogen-bonding networks with functional groups like the amino and carboxyl groups on intracellular bacterial proteins. mdpi.comscienceopen.com This specific binding can target the active sites of essential enzymes, competitively inhibiting them and disrupting their catalytic activity, which impairs bacterial metabolic pathways. mdpi.com

Specific research on (Z)-3-(pentadec-10′-enyl)-catechol has quantified its inhibitory effect on lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways. The compound showed significant inhibition of both 5-human lipoxygenase (5-hLOX) and 15-soybean lipoxygenase (15-sLOX). researchgate.net Kinetic studies revealed a mixed inhibition mechanism against 5-hLOX, indicating that the compound can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net The necessity of the catechol group is highlighted by the finding that acetylation of its hydroxyl groups blocks this inhibitory activity. researchgate.net

Table 1: Inhibitory Activity of (Z)-3-(pentadec-10′-enyl)-catechol against Lipoxygenase Enzymes

| Enzyme | IC₅₀ (μM) | Inhibition Mechanism | Source |

|---|---|---|---|

| 5-human lipoxygenase (5-hLOX) | 2.09 | Mixed | researchgate.net |

| 15-soybean lipoxygenase (15-sLOX) | 54.77 | Not specified | researchgate.net |

Beyond enzyme inhibition, studies have shown that urushiol can interact with structural proteins like collagen. frontiersin.org This interaction can improve the biostability of dentin by cross-linking collagen and inactivating matrix metalloproteinases (MMPs), enzymes responsible for collagen degradation. frontiersin.org The binding of catechol derivatives to receptors has also been shown to induce a series of conformational states, each with distinct cellular functions, highlighting the complexity of these molecular interactions. nih.gov

Investigative Applications in Materials Science and Biological Probes

Development of Bio-inspired Materials based on Catechol Chemistry

The field of bio-inspired materials has seen a surge of interest in catechol-containing polymers, largely inspired by the remarkable adhesive properties of mussel foot proteins (Mfps). orientjchem.org These proteins are rich in the catechol-containing amino acid L-3,4-dihydroxyphenylalanine (DOPA), which is crucial for their ability to adhere strongly to a variety of surfaces, even in wet environments. capes.gov.br The chemistry of the catechol group, including its capacity for oxidative cross-linking and its ability to form strong coordinate bonds with metal ions and oxides, is central to these adhesive and cohesive properties. orientjchem.orgnih.gov

While research has predominantly focused on synthetic polymers incorporating dopamine (B1211576) or DOPA, the principles underlying these materials can be extrapolated to predict the potential of other catecholic compounds like 3-(Pentadec-10-enyl)catechol. orientjchem.orgresearchgate.net The general strategy involves polymerizing catechol-containing monomers or chemically modifying existing polymers to introduce catechol functionalities. researchgate.netgoogle.com Various polymerization techniques, including reversible addition-fragmentation chain transfer (RAFT) polymerization, have been successfully employed to create well-defined catecholic polymers. researchgate.net

The incorporation of this compound into a polymer backbone would be expected to yield a material with a unique combination of properties. The catechol moiety would provide the characteristic adhesive and cross-linking capabilities, while the long, unsaturated pentadecenyl chain would introduce significant hydrophobicity and potentially other functionalities related to the double bond. This could lead to the development of novel waterproof adhesives, coatings, or hydrogels. nih.gov For instance, the hydrophobic tail could enhance performance in marine applications or influence the self-assembly of the polymer in solution.

Table 1: Examples of Bio-inspired Catecholic Polymers and Their Properties

| Polymer Type | Monomer(s) | Key Properties | Potential Applications |

|---|---|---|---|

| Poly(vinylcatechol)s | Vinylcatechol derivatives | Adhesion, antioxidant properties | Coatings, adhesives |

| Dopamine-functionalized copolymers | Dopamine methacrylamide, PEGMEMA | Adhesion, anti-fouling | Biomedical device coatings, underwater adhesives |

| Catechol-containing polyurethanes | Catechol derivatives, diisocyanates | Adhesion, tunable mechanical properties | Coatings, sealants |

This table summarizes general findings in the field of catechol-based polymers. The properties are based on the known reactivity of the catechol group and the nature of the polymer backbone. orientjchem.orgnih.govresearchgate.netrsc.org

Use as Chemical Probes for Cellular Pathway Elucidation

The biological activity of this compound, particularly its interaction with specific enzymes, makes it a valuable tool for studying cellular processes. As a member of the urushiol (B600771) family, it is known to interact with proteins, and this reactivity can be harnessed to probe biological pathways. ebi.ac.uk

A significant application of this compound as a chemical probe is in the study of inflammatory pathways. Research has demonstrated that it is an effective inhibitor of human 5-lipoxygenase (5-hLOX), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. nih.govresearchgate.netresearchgate.net Lipoxygenases catalyze the oxidation of polyunsaturated fatty acids and are therapeutic targets for a range of inflammation-related diseases. researchgate.net

In one study, the inhibitory activity of different 3-n-alk(en)yl-catechols isolated from Lithraea caustica was evaluated. The findings indicated that the free catechol group is essential for the inhibitory activity, as acetylation of the hydroxyl groups blocked the effect. nih.govresearchgate.net This specificity allows researchers to use this compound to investigate the role of 5-hLOX in various cellular and disease models. By observing the downstream effects of inhibiting this enzyme, scientists can elucidate its function in complex signaling cascades. researchgate.net

Table 2: Inhibitory Activity of this compound and a Related Compound on Human 5-Lipoxygenase (5-hLOX)

| Compound | IC₅₀ (µM) against 5-hLOX |

|---|---|

| 3-[(10Z)-pentadec-10′-en-1-yl]-catechol | 2.09 |

Data sourced from a study evaluating the in vitro inhibition of human 5-lipoxygenase. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.govresearchgate.net

Furthermore, because this compound is a proelectrophilic hapten that must be activated intracellularly to modify proteins, it can be used to study the immune response to such modified self-peptides. ebi.ac.uk This has been explored in studies of contact dermatitis, where it was observed that the secondary immune response to the compound is primarily mediated by CD8+ T cells, providing insight into the cellular mechanisms of this allergic reaction. ebi.ac.uk

Potential in Bioremediation or Environmental Science (excluding toxicity)

The potential for this compound in bioremediation stems from the known ability of microorganisms to degrade aromatic compounds, including catechol itself. nih.gov Bioremediation is an environmentally friendly and cost-effective technology that utilizes microorganisms like bacteria and fungi to break down or detoxify pollutants. mdpi.comtaylorfrancis.com

Catechol is a central intermediate in the aerobic microbial degradation of many aromatic pollutants, such as benzene (B151609) and toluene. purdue.edu Microorganisms possess enzymes, like catechol 2,3-dioxygenase, that cleave the aromatic ring of catechol, initiating a series of reactions that ultimately convert the compound into less harmful substances that can enter central metabolic pathways. nih.govpurdue.edu The presence of genes for these enzymes can even be used as a biomarker to assess the progress of bioremediation at contaminated sites. purdue.edu

While direct studies on the bioremediation of this compound are not prominent, it is plausible that microorganisms capable of degrading both catechols and long-chain alkanes or alkenes could break down this molecule. The process would likely involve two main steps: the enzymatic cleavage of the catechol ring and the separate degradation of the pentadecenyl side chain, a process known as beta-oxidation. The long, hydrophobic side chain makes this compound significantly different from simple catechol, likely requiring specialized enzymatic machinery. researchgate.net

Table 3: Examples of Microorganisms with Potential for Catechol Degradation

| Microorganism Type | Specific Examples | Relevant Degradation Pathway/Enzyme |

|---|---|---|

| Bacteria | Pseudomonas sp., Bacillus sp. | Catechol 1,2-dioxygenase, Catechol 2,3-dioxygenase |

| Fungi | Aspergillus sp., Penicillium sp. | Laccases, Peroxidases |

This table lists general classes of microorganisms known to degrade catechol. The specific degradation of this compound would depend on the organism's ability to also process the long alkyl side chain. nih.govmdpi.com

The study of how naturally occurring compounds like this compound are broken down in the environment can provide valuable insights for developing bioremediation strategies for more persistent synthetic pollutants with similar chemical features.

Future Research Directions and Unexplored Avenues

Elucidation of Complete Biosynthetic Machinery

The biosynthesis of urushiols, including 3-(pentadec-10-enyl)catechol, is not fully understood, particularly the later steps. usda.govmgi-tech.com It is hypothesized that urushiol (B600771) is derived from fatty acid metabolism, starting with a C16 fatty acid-CoA molecule that is processed by a polyketide synthase. ashs.org While intermediates like anacardic acid and cardanol (B1251761) have been identified, the specific enzymes responsible for the final hydroxylation to form the catechol ring have not been experimentally validated. nih.govnih.govmdpi.com

Future research should focus on:

Transcriptional Profiling: Identifying genes that are expressed in coordination with urushiol accumulation in plants like poison ivy. usda.gov This can be achieved by comparing the transcriptomes of different plant tissues with varying urushiol levels. usda.gov

Enzyme Characterization: Expressing and characterizing the recombinant enzymes encoded by candidate genes to confirm their role in the conversion of anacardic acid to cardanol and subsequently to urushiol. usda.gov Key enzyme families to investigate include cytochrome P450s, oxoglutarate-dependent oxygenases, and flavin-dependent mono-oxygenases. usda.gov

Reverse Genetics: Using techniques like RNAi and CRISPR genome editing in poison ivy hairy root cultures to validate the essential role of these enzymes in urushiol production in vivo. usda.govnih.gov

Advanced Synthetic Strategies for Complex Analogues

The development of novel synthetic methods for urushiol analogues is crucial for exploring their structure-activity relationships and potential therapeutic applications. nih.gov Current strategies often involve the coupling of catechol with alkenylamines or the use of biorenewable resources like lignin. rsc.org

Future synthetic efforts could explore:

Modular Click Chemistry: High-throughput synthesis of diverse catechol derivatives can be achieved using modular click chemistry, allowing for the rapid generation of compound libraries for screening. scienceopen.com

Thiol-Ene Reactions: The allyl chain of readily available starting materials like eugenol (B1671780) can be modified with various alkyl thiols to create a range of urushiol analogues. acs.org

Conjugate Addition: A straightforward methodology for synthesizing functionalized catechols involves the oxidation of pyrocatechol (B87986) to its corresponding o-quinone, followed by the nucleophilic addition of thiol-capped reagents. conicet.gov.arrsc.org

Enzymatic Synthesis: Utilizing enzymes to catalyze specific steps in the synthesis could offer a more environmentally friendly and efficient approach to producing complex urushiol analogues. rsc.org

Identification of Novel Molecular Targets and Binding Sites

While the allergenic properties of urushiols are well-documented, their interactions with other molecular targets are less understood. nih.gov Recent studies have begun to shed light on these interactions, revealing that urushiols can modulate the function of various proteins.

Key areas for future investigation include:

Histone Deacetylases (HDACs): Urushiol derivatives have shown potential as HDAC inhibitors, which are important targets in cancer therapy. researchgate.nettandfonline.com Further research is needed to identify the specific HDAC isoforms targeted by this compound and to optimize its structure for increased potency and selectivity. researchgate.nettandfonline.commdpi.com

Mitochondrial Proteins: Studies have suggested that urushiols can interact with mitochondrial proteins, such as cytochrome c1, and inhibit electron transport. nih.gov This opens up the possibility that mitochondria could be a source of neoantigens in urushiol-induced allergies. nih.gov

CD1a Molecules: The immune molecule CD1a, found in the skin, has been shown to play a crucial role in the skin inflammation caused by urushiol. monash.edu Blocking the function of CD1a could be a potential therapeutic strategy for preventing urushiol-induced allergic reactions. monash.edu

Exploration of Additional Biological Activities in Controlled Research Settings

Beyond its allergenic effects, this compound and its analogues have demonstrated a range of other biological activities in preclinical studies.

Future research should systematically investigate:

Anticancer Activity: Litreol, another name for this compound, has been shown to inhibit the viability of human cancer cell lines in a dose-dependent manner, inducing apoptosis. nih.govebi.ac.uk Further studies are needed to evaluate its efficacy in various cancer models and to elucidate the underlying mechanisms.

Antimicrobial Effects: Urushiol has demonstrated antibacterial activity against Helicobacter pylori by disrupting the bacterial cell membrane. nih.gov Its potential as a therapeutic agent for H. pylori infection warrants further investigation. nih.gov

Anti-inflammatory Properties: The compound has shown inhibitory activity against lipoxygenases, enzymes involved in inflammatory pathways. scielo.brfrontiersin.org This suggests a potential role for this compound in the development of new anti-inflammatory agents.

Computational Chemistry and Molecular Modeling Studies (e.g., docking, dynamics)

Computational methods are powerful tools for understanding the interactions of small molecules with biological targets and for guiding the design of new compounds. researchgate.netacs.org

Future computational studies on this compound could include:

Molecular Docking: To predict the binding modes of this compound and its analogues with various protein targets, such as HDACs and mitochondrial proteins. researchgate.netmdpi.comfrontiersin.org This can help in identifying key interactions and in designing more potent inhibitors.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to its target and to assess the stability of the complex. tandfonline.comnih.gov MD simulations can provide insights into the conformational changes that occur upon binding and can help to refine the binding models obtained from docking studies.

Quantitative Structure-Activity Relationship (QSAR) Studies: To develop models that relate the chemical structure of urushiol analogues to their biological activity. These models can be used to predict the activity of new compounds and to guide the design of more potent analogues.

Q & A

Q. How is 3-(Pentadec-10-enyl)catechol extracted and identified from natural sources like Lithrea caustica?

Methodological Answer:

- Extraction: The compound is typically isolated from the epicuticular waxes of Lithrea caustica using solvent extraction (e.g., dichloromethane or methanol). Sequential fractionation via column chromatography (e.g., silica gel) with gradient elution is employed to purify the compound .

- Identification: Structural confirmation involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with UV detection can verify purity .

Q. What are the primary biological activities of this compound?

Methodological Answer:

- Antifungal Activity: Quantified using broth microdilution assays (CLSI M38-A2 protocol) to determine minimum inhibitory concentrations (MICs) against fungi like Candida albicans. Lipase and protease inhibition assays (e.g., tributyrin/BSA plates) assess virulence factor suppression .

- Anti-inflammatory Activity: Evaluated via in vitro inhibition of human 5-lipoxygenase (5-LOX) and soybean 15-lipoxygenase (15-LOX) using spectrophotometric monitoring of conjugated diene formation at 234 nm .

Q. What analytical techniques are used to characterize this compound?

Methodological Answer:

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis or modification of this compound derivatives?

Methodological Answer:

- Experimental Design: Use a central composite design (CCD) to investigate factors like reactant concentration (2–10 g/L), temperature (20–60°C), and catalyst ratio. Quadratic models (e.g., ) predict optimal conditions .

- Validation: Confirm model adequacy via ANOVA (R²adj > 0.9, p < 0.05) and verify results with triplicate runs at predicted optima .

Q. What strategies resolve contradictions in enzyme inhibition data for this compound?

Methodological Answer:

- Control Variables: Standardize enzyme sources (e.g., recombinant vs. native), buffer pH, and cofactor concentrations (e.g., Fe²⁺ for LOX activity) .

- In Silico Validation: Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with known inhibitors. Cross-validate with site-directed mutagenesis studies .

Q. How does the catechol group contribute to the compound’s bioadhesive properties?

Methodological Answer:

- Mechanistic Studies: Compare adhesion strength (e.g., lap-shear tests) of this compound with non-catechol analogs. Use attenuated total reflection infrared spectroscopy (ATR-IR) to monitor interfacial catechol-metal coordination (e.g., TiO₂ surfaces) .

- Cross-Linking Analysis: Track oxidation-mediated polymerization via UV-vis spectroscopy (absorbance at 400–500 nm for quinone formation) .

Q. What factorial design parameters are critical for studying metal-chelating properties?

Methodological Answer:

Q. How can synthetic derivatives enhance the bioactivity of this compound?

Methodological Answer:

Q. What in silico methods validate this compound’s enzyme inhibition mechanisms?

Methodological Answer:

- Docking Workflow: Prepare protein structures (PDB: 3V99 for 5-LOX) with AutoDock Tools. Simulate ligand binding using flexible side-chain residues (e.g., His367, Ile663). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.